

3-Bromo-5-fluoro-2-methylpyridine molecular structure and weight

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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-methylpyridine

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An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methylpyridine

For professionals in research, and drug development, **3-Bromo-5-fluoro-2-methylpyridine** is a halogenated pyridine derivative of significant interest. Its structural features make it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. This guide provides a comprehensive overview of its molecular structure, properties, and potential synthetic applications.

Molecular Structure and Properties

3-Bromo-5-fluoro-2-methylpyridine is a substituted pyridine ring with a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position. The presence and positions of these functional groups confer specific reactivity and properties to the molecule. The fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the bromine atom serves as a versatile handle for various cross-coupling reactions.^[1]

Physicochemical Data

The following table summarizes key quantitative data for **3-Bromo-5-fluoro-2-methylpyridine**. It is important to note that much of the available data is based on computational predictions.

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrFN	[2]
Molecular Weight	190.01 g/mol	[2]
CAS Number	1211542-29-8	[2]
Appearance	White to off-white solid (Predicted)	[3]
Boiling Point	166.1 ± 35.0 °C (Predicted)	[3]
Density	1.592 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	1.17 ± 0.20 (Predicted)	[3]
LogP	2.29162	[2]
Topological Polar Surface Area (TPSA)	12.89 Å ²	[2]
SMILES	<chem>CC1=NC=C(F)C=C1Br</chem>	[2]
InChIKey	FDUMMEFEKHPQBG- UHFFFAOYSA-N	[3]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3-Bromo-5-fluoro-2-methylpyridine** are not widely published, a plausible synthetic route can be devised based on established pyridine chemistry. The following represents a generalized methodology.

Proposed Synthesis of 3-Bromo-5-fluoro-2-methylpyridine

A potential synthetic pathway could involve the bromination of a suitable 5-fluoro-2-methylpyridine precursor.

Step 1: Synthesis of 5-fluoro-2-methylpyridine (if not commercially available)

This precursor could potentially be synthesized from 3-amino-5-fluoro-2-methylpyridine via a Sandmeyer-type reaction, or through other established methods for pyridine ring formation.

Step 2: Bromination of 5-fluoro-2-methylpyridine

Methodology:

- To a solution of 5-fluoro-2-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent), add a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br_2).
- The reaction mixture is stirred at a controlled temperature. The temperature and reaction time will depend on the specific reagents and solvent system used.
- Upon completion, the reaction is quenched, typically by pouring it onto ice water.
- The pH of the solution is carefully adjusted to be neutral or slightly basic using a base such as sodium bicarbonate or sodium hydroxide.
- The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and concentrated under reduced pressure.
- The crude product is purified, typically by column chromatography on silica gel, to yield pure **3-Bromo-5-fluoro-2-methylpyridine**.

Application in Suzuki-Miyaura Cross-Coupling Reactions

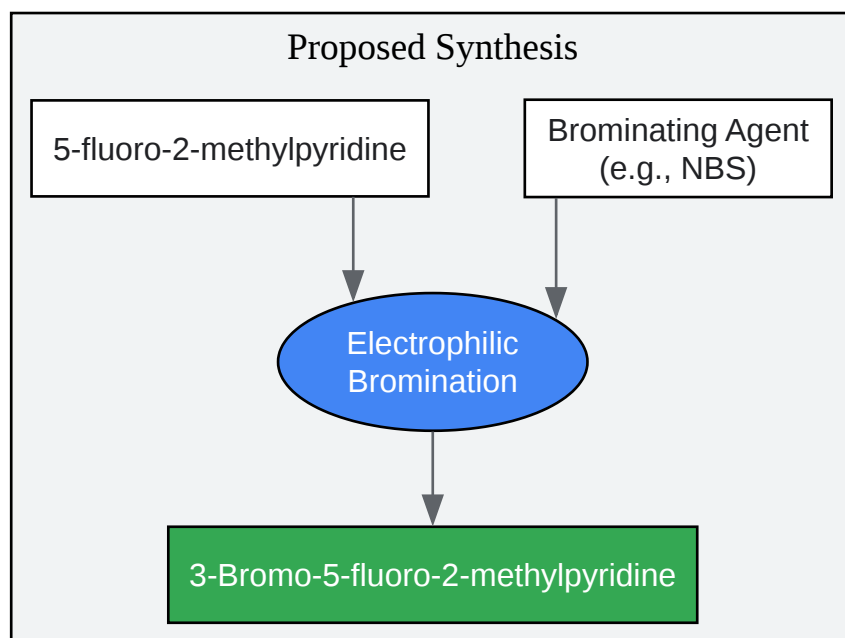
The bromine atom at the 3-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

General Protocol:

- In a reaction vessel, combine **3-Bromo-5-fluoro-2-methylpyridine** (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents).
- Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).
- The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.
- The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
- After completion, the mixture is cooled to room temperature and diluted with water and an organic solvent for extraction.
- The organic layer is separated, washed, dried, and concentrated.
- The resulting product is purified by column chromatography or recrystallization.

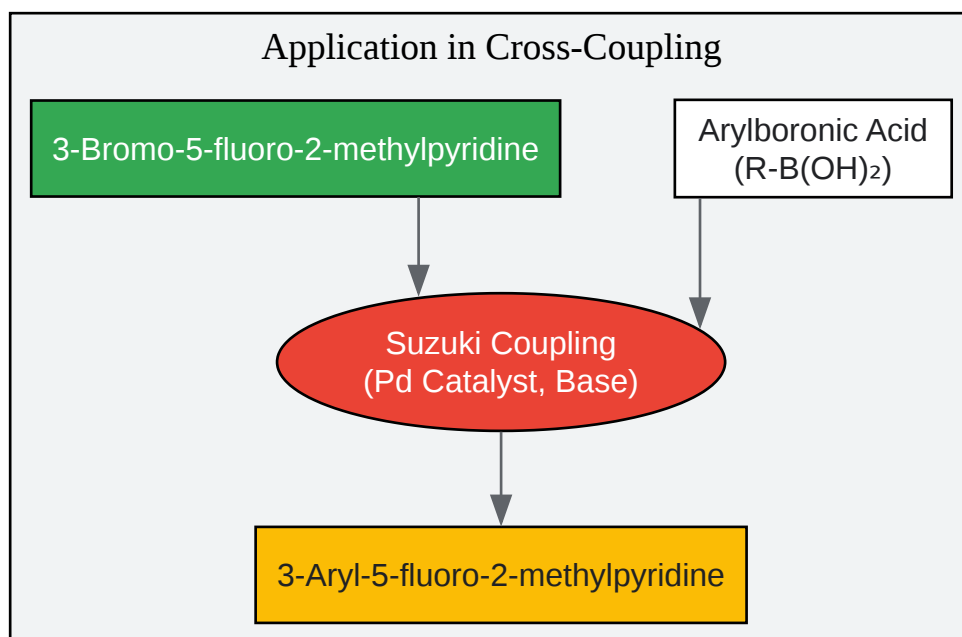
Visualized Synthetic Pathway and Applications

The following diagrams illustrate the logical flow of the proposed synthesis and the utility of the final product in further chemical transformations.



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Caption: Proposed synthesis of **3-Bromo-5-fluoro-2-methylpyridine**.



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Caption: Utility in Suzuki-Miyaura cross-coupling reactions.

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